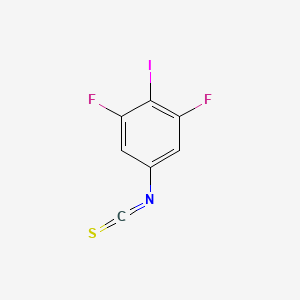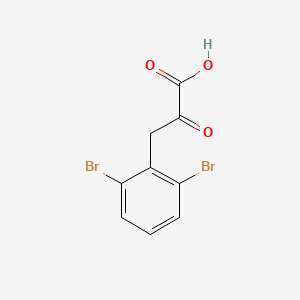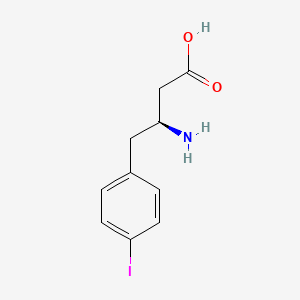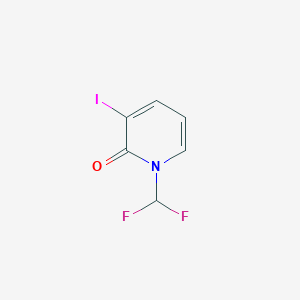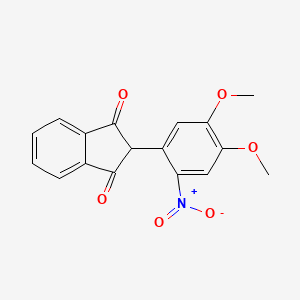
3-Phenyl-1H-indole-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in many bioactive compounds, making it a significant target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a suitable ketone or aldehyde under acidic conditions. For example, the reaction of phenylhydrazine with 3-phenyl-2-propenal in the presence of an acid catalyst can yield the desired indole derivative .
Another method involves the cyclization of 2-phenyl-3-(2-nitrophenyl)propanoic acid under reductive conditions. This reaction can be carried out using a reducing agent such as iron powder in acetic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in industrial settings include phenylhydrazine, suitable aldehydes or ketones, and acid catalysts such as hydrochloric acid or sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Iron powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, and acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, sulfonylated, and acylated indole derivatives.
Scientific Research Applications
3-Phenyl-1H-indole-5-carboxylic acid has various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-indole-5-carboxylic acid depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The indole nucleus can bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects .
For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . Additionally, they can interact with neurotransmitter receptors in the brain, affecting mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: A metabolite of dietary tryptophan with potential immunomodulatory effects.
Uniqueness
3-Phenyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a phenyl group at the 3-position and a carboxylic acid group at the 5-position allows for unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-phenyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,16H,(H,17,18) |
InChI Key |
NOBDREHMHZGMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


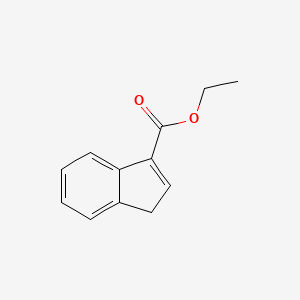
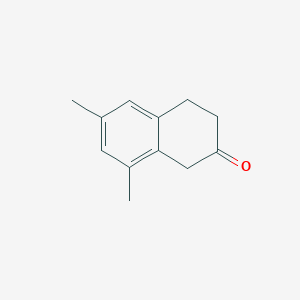
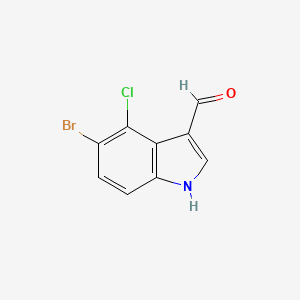
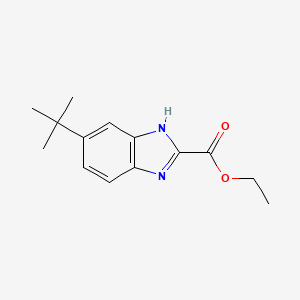
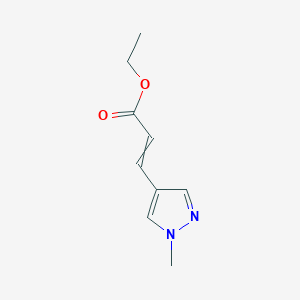
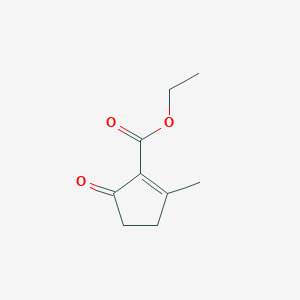
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)

